molecular formula C8H8O2 B13939935 Spiro[3.4]oct-6-ene-1,3-dione

Spiro[3.4]oct-6-ene-1,3-dione

Cat. No.: B13939935
M. Wt: 136.15 g/mol
InChI Key: HRKYOYVXQCIQNR-UHFFFAOYSA-N
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Description

Spiro[3.4]oct-6-ene-1,3-dione is a spirocyclic compound with the molecular formula C8H8O2. It is characterized by a unique structure where two rings are connected through a single carbon atom, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.4]oct-6-ene-1,3-dione typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where ninhydrin and an alkene (such as chalcone) react in the presence of a catalyst like proline . The reaction proceeds with high regioselectivity and stereoselectivity, yielding the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]oct-6-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Spiro[3.4]oct-6-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[3.4]oct-6-ene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octane-1,3-dione: Similar in structure but lacks the double bond present in Spiro[3.4]oct-6-ene-1,3-dione.

    Spiro[3.5]non-6-ene-1,3-dione: Contains an additional carbon in the ring structure, leading to different chemical properties.

Uniqueness

Spiro[3This compound’s distinct properties make it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

spiro[3.4]oct-6-ene-1,3-dione

InChI

InChI=1S/C8H8O2/c9-6-5-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2

InChI Key

HRKYOYVXQCIQNR-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC12C(=O)CC2=O

Origin of Product

United States

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